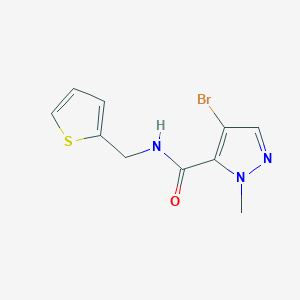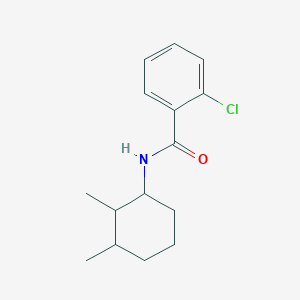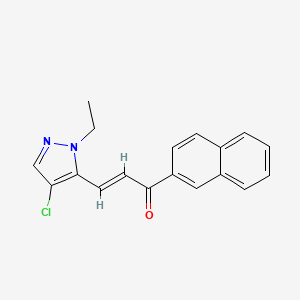![molecular formula C17H14F3N5O4S B14928106 4-[(3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14928106.png)
4-[(3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound featuring a trifluoromethyl group, a furan ring, and a pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the trifluoromethyl group and the incorporation of the furan and pyrazole rings. One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, is crucial for efficient production .
化学反応の分析
Types of Reactions
4-[(3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl and furan groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
科学的研究の応用
4-[(3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 4-[(3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups within the compound play a crucial role in its biological activity. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed effects .
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: A compound with a similar trifluoromethyl and furan structure.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of related compounds.
Uniqueness
4-[(3-{[4-(2-FURYL)-
特性
分子式 |
C17H14F3N5O4S |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
4-[3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoylamino]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H14F3N5O4S/c1-25-8-10(14(24-25)15(27)28)21-13(26)4-6-30-16-22-9(11-3-2-5-29-11)7-12(23-16)17(18,19)20/h2-3,5,7-8H,4,6H2,1H3,(H,21,26)(H,27,28) |
InChIキー |
IPLBZHQPJGTJAO-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)O)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14928024.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B14928032.png)
![2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14928036.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide](/img/structure/B14928037.png)

![5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14928045.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B14928057.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14928063.png)
![2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B14928065.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14928092.png)
![Ethyl 2-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14928100.png)
![4-[(4-chloro-3-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B14928113.png)
